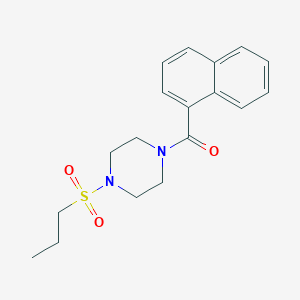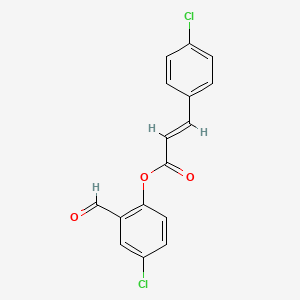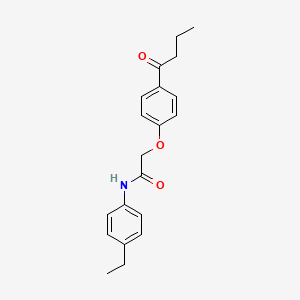![molecular formula C16H25NO B5762721 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, also known as IMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the sigma-1 receptor, which is involved in neuroprotection and neuronal survival. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the endothelial nitric oxide synthase pathway, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have various biochemical and physiological effects in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to protect neurons from oxidative stress and inflammation, and may also improve cognitive function. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to improve endothelial function and decrease blood pressure.
実験室実験の利点と制限
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. In neuroscience, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the development of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of hypertension and other cardiovascular conditions.
合成法
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with 2-bromoethylpyrrolidine, followed by reduction with lithium aluminum hydride. The final product is purified through column chromatography to obtain pure 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine.
科学的研究の応用
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has shown promising results as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
特性
IUPAC Name |
1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)16-7-6-15(12-14(16)3)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIDIWAYYOCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)




![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)